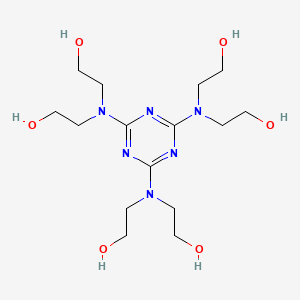
2,2',2'',2''',2'''',2'''''-(1,3,5-triazine-2,4,6-triyl)tris(azanetriyl)hexaethanol
Cat. No. B8501809
Key on ui cas rn:
4403-08-1
M. Wt: 390.44 g/mol
InChI Key: XGXKWMBOZAECME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04711679
Procedure details


It is known that cyanuric chloride will react with diethanolamine to yield hexakis(2-hydroxyethyl)melamine (Jour. Am. Chem. Soc. 73,2984 (1951). ##STR1## wherein R1 is N(CH2CH2OH)2


Identifiers


|
REACTION_CXSMILES
|
[N:1]1[C:8](Cl)=[N:7][C:5](Cl)=[N:4][C:2]=1Cl.[NH:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13]>>[OH:13][CH2:12][CH2:11][N:10]([CH2:14][CH2:15][OH:16])[C:2]1[N:4]=[C:5]([N:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13])[N:7]=[C:8]([N:10]([CH2:14][CH2:15][OH:16])[CH2:11][CH2:12][OH:13])[N:1]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(CCO)CCO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCN(C1=NC(=NC(=N1)N(CCO)CCO)N(CCO)CCO)CCO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
